

An In-depth Technical Guide to Benzamidine Derivatives: Discovery, Synthesis, and Biological Activity

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Compound of Interest		
Compound Name:	BzNH-BS	
Cat. No.:	B15073438	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzamidine derivatives, a class of compounds demonstrating significant therapeutic potential, particularly as antiviral and anti-inflammatory agents. Due to the absence of specific information on a compound designated "BzNH-BS" in publicly accessible scientific literature, this document focuses on the broader class of benzamidine derivatives, offering insights into their discovery, synthetic methodologies, mechanisms of action, and key experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction: The Discovery and Origin of Benzamidine Derivatives

Benzamidine and its derivatives have long been recognized for their biological activities, primarily as inhibitors of serine proteases.[1][2] The initial discovery of their therapeutic potential can be traced back to studies investigating compounds that could interfere with enzymatic processes in various diseases. Benzamidine hydrochloride, a simple yet potent molecule, has been a foundational compound for the development of a diverse library of derivatives.[3] These derivatives are synthesized by modifying the core benzamidine structure



to enhance potency, selectivity, and pharmacokinetic properties.[4][5] The broad therapeutic applications of these compounds stem from their ability to interact with key enzymes involved in coagulation, inflammation, and viral replication.[6][7][8]

Synthetic Methodologies

The synthesis of benzamidine derivatives can be achieved through various chemical routes. A common and effective method is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ether hydrochoride (a Pinner salt), which is then reacted with ammonia or an amine to yield the corresponding amidine.[4]

Another prevalent synthetic route starts from benzonitrile raw materials, which are converted to benzamidoxime and subsequently reduced to benzamidine derivatives.[9] The choice of synthetic pathway often depends on the desired substituents on the benzamidine core.

General Synthetic Scheme:

A representative synthetic scheme for novel benzamidine analogues involves the reaction of 4-hydroxybenzene carboximidamide with ethyl chloroacetate to produce an ester derivative. This intermediate then undergoes hydrazination, followed by reaction with various aromatic aldehydes to yield the final imino bases of benzamidine.[10]

Mechanism of Action

The primary mechanism of action for many benzamidine derivatives is the competitive inhibition of serine proteases, such as trypsin, thrombin, and Factor Xa.[2][11] This inhibitory activity is crucial for their roles as anticoagulants and anti-inflammatory agents.

In the context of anti-inflammatory activity, certain benzamide and nicotinamide derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by suppressing the transcription factor NF-kappaB.[7] This action at the gene transcription level highlights a key pathway through which these compounds exert their anti-inflammatory effects.

As antiviral agents, benzamidine derivatives have demonstrated efficacy against influenza viruses.[6][12] Their mechanism in this context is believed to involve the inhibition of virus-induced inflammation, which plays a significant role in the pathogenesis of the infection.[6]



Some benzamide derivatives have also been identified as potent inhibitors of HIV-1 replication by targeting reverse transcription and viral cDNA nuclear import.[13]

Quantitative Data

The following tables summarize key quantitative data for representative benzamidine derivatives, highlighting their inhibitory activities against various targets.

Table 1: Inhibitory Activity of Benzamidine Hydrochloride against Serine Proteases

Enzyme	Ki (μM)
Tryptase	20[11]
Trypsin	21[11]
uPA	97[11]
Factor Xa	110[11]
Thrombin	320[11]
tPA	750[11]

Table 2: Antiviral Activity of Benzamide Derivative AH0109 against HIV-1

Parameter	Value	Cell Line
EC50	0.7 μM[13]	C8166 T cells[13]

Table 3: In Vitro Antibacterial Activity of Novel Benzamidine Analogues



Compound	P. gingivalis MIC (μg/mL)	S. aureus MIC (µg/mL)	P. aeruginosa MIC (μg/mL)
Compound 2	62.5[10]	125[10]	62.5[10]
Compound 4a	-	-	-
Compound 4b	-	-	-
Compound 4c	-	-	-
Note: Specific MIC			

values for compounds
4a-c against all listed
pathogens were not
fully detailed in the
provided search
results, though their
potent activity was
noted.

Experimental Protocols General Synthesis of Novel Benzamidine Analogues[10]

- Esterification: 4-hydroxybenzenecarboximidamide is reacted with ethyl chloroacetate in anhydrous conditions to produce ethyl-2-(4-carbamimidoylphenoxy)acetate.
- Hydrazination: The resulting ester is treated with hydrazine hydrate to yield 2-(4carbamimidoylphenoxy) acetohydrazide.
- Schiff's Base Formation: The acetohydrazide derivative is then refluxed with various aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde) to synthesize the final substituted imine derivatives.
- Purification and Characterization: The purity of the synthesized compounds is determined by thin-layer chromatography (TLC) and melting point analysis. The chemical structures are confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic



resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry.

In Vitro Antimicrobial Assay (Micro Broth Dilution Method)[10]

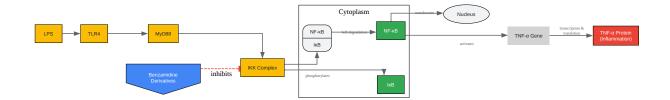
- Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight, and the turbidity is adjusted to match the 0.5 McFarland standard.
- Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated at 37°C for 24 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-HIV-1 Activity Assay[13]

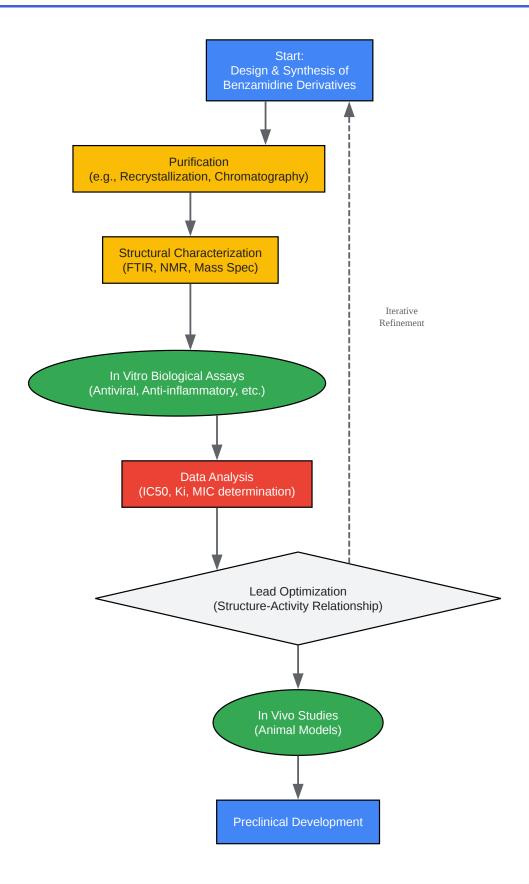
- Cell Culture: C8166 T cells are maintained in appropriate culture medium.
- Infection: Cells are infected with an HIV-1 strain (e.g., pNL4.3-GFP+) in the presence of varying concentrations of the test compound.
- Quantification of Viral Replication: The extent of viral replication is quantified by measuring the expression of a reporter gene (e.g., GFP) or by quantifying viral DNA using PCR-based methods.
- Determination of EC50: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral replication by 50%.

Visualizations Signaling Pathway









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